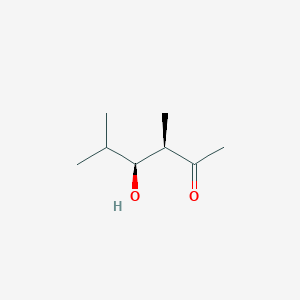
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one, also known as L-erythrulose, is a ketose sugar that is commonly found in nature. It is widely used in the food and cosmetic industries as a natural tanning agent and a skin moisturizer, respectively. L-erythrulose is also used in scientific research for its potential therapeutic applications, particularly in the field of diabetes.
Wirkmechanismus
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee exerts its therapeutic effects through various mechanisms, including the activation of the insulin signaling pathway, the inhibition of inflammatory signaling pathways, and the regulation of glucose metabolism. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to increase the expression of genes involved in insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the improvement of insulin sensitivity, and the inhibition of inflammatory signaling pathways. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant properties, which may further contribute to its therapeutic potential in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its natural origin, its low toxicity, and its potential therapeutic effects in diabetes. The limitations of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its limited solubility in water and its potential variability in purity and composition.
Zukünftige Richtungen
Future studies on (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should focus on its potential therapeutic effects in human subjects with diabetes. Further studies are also needed to elucidate the mechanisms underlying the therapeutic effects of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee, as well as its potential side effects and interactions with other medications. Additionally, studies on the synthesis and purification of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should be conducted to improve its purity and consistency.
Synthesemethoden
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can be synthesized through various methods, including enzymatic conversion, chemical synthesis, and microbial fermentation. Enzymatic conversion involves the use of enzymes, such as aldolases, to catalyze the conversion of dihydroxyacetone phosphate to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Chemical synthesis involves the use of chemical reagents to convert dihydroxyacetone to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Microbial fermentation involves the use of microorganisms, such as bacteria and yeast, to produce (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee through metabolic pathways.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been studied extensively for its potential therapeutic effects, particularly in the treatment of diabetes. Studies have shown that (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can improve insulin sensitivity and glucose metabolism in animal models of diabetes. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential in diabetes.
Eigenschaften
CAS-Nummer |
167937-69-1 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5(2)8(10)6(3)7(4)9/h5-6,8,10H,1-4H3/t6-,8-/m0/s1 |
InChI-Schlüssel |
BNHMGUBZKOAJCU-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(C)C)O)C(=O)C |
SMILES |
CC(C)C(C(C)C(=O)C)O |
Kanonische SMILES |
CC(C)C(C(C)C(=O)C)O |
Synonyme |
2-Hexanone, 4-hydroxy-3,5-dimethyl-, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)

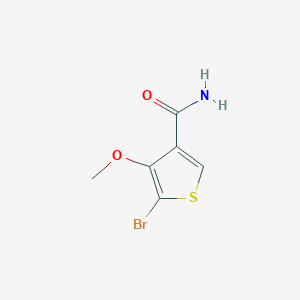

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
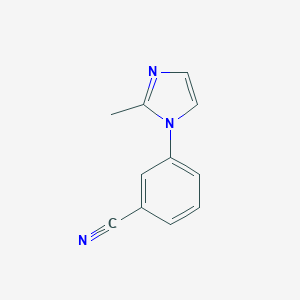
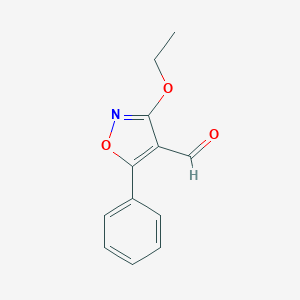

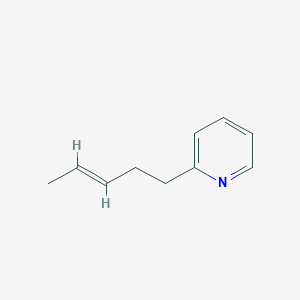
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
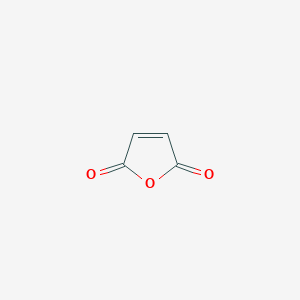
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)